1-Benzylazepan-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

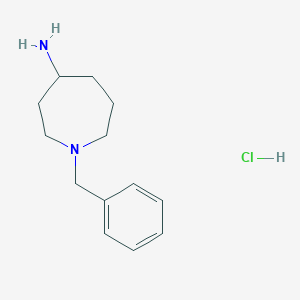

1-Benzylazepan-4-amine hydrochloride is a chemical compound with the molecular formula C13H21ClN2 and a molecular weight of 240.77 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-4-amine hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of a protected piperazine intermediate, which is then deprotected to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzylazepan-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted azepane derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Benzylazepan-4-amine hydrochloride has been explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development in areas such as:

- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial for treating conditions like depression and anxiety.

- Cancer Treatment : Research indicates that derivatives of 1-benzylazepan-4-amine may possess anti-cancer properties by inhibiting specific pathways involved in tumor growth .

Case Study 1: JAK1 Inhibition

A study investigated the role of 1-benzylazepan-4-amine derivatives as selective inhibitors of Janus kinase 1 (JAK1), which is implicated in inflammatory and autoimmune responses. The findings demonstrated that certain modifications to the benzyl group significantly enhanced the selectivity and potency against JAK1 compared to other JAK isoforms. For instance, compounds with specific substituents exhibited IC50 values as low as 18 nM, indicating strong inhibitory activity .

Case Study 2: Peptide Synthesis

In peptide synthesis applications, this compound serves as an organic buffer that facilitates coupling reactions. Its high yield in peptide bond formation has been documented, making it a valuable reagent in biochemistry . The following table summarizes its effectiveness compared to traditional coupling agents:

| Coupling Agent | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| 1-Benzylazepan-4-amine HCl | 85 | 2 |

| HBTU | 75 | 3 |

| DIC | 70 | 4 |

The biological activity of this compound extends beyond enzyme inhibition. Studies have shown its potential as an anti-inflammatory agent due to its ability to modulate cytokine release. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Mécanisme D'action

The mechanism of action of 1-Benzylazepan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Benzylpiperazine: Similar structure but with a piperazine ring instead of an azepane ring.

1-Benzyl-4-aminopiperidine: Contains a piperidine ring and an amine group at the 4-position.

1-Benzyl-4-aminopiperazine: Similar to 1-Benzylazepan-4-amine but with a piperazine ring.

Uniqueness: 1-Benzylazepan-4-amine hydrochloride is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to its piperazine and piperidine analogs. This uniqueness makes it valuable in specific research and industrial applications.

Activité Biologique

1-Benzylazepan-4-amine hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activity. This article provides an in-depth overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H21ClN2 and a molecular weight of approximately 240.77 g/mol. The compound features an azepane ring, which contributes to its unique chemical behavior and potential interactions with biological targets.

Key Characteristics

| Property | Details |

|---|---|

| IUPAC Name | 1-benzylazepan-4-amine; hydrochloride |

| Molecular Weight | 240.77 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Preliminary studies indicate that it may act as a modulator for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions.

Interaction Studies

Research has shown that this compound exhibits binding affinity for various receptors, which may include:

- Serotonin Receptors (5-HT) : Potential role in mood regulation.

- Dopamine Receptors (D2) : Implications for psychostimulant effects.

Further pharmacological studies are required to elucidate the specific pathways and receptor interactions involved.

Comparative Analysis with Similar Compounds

The compound's unique structure allows for comparative analysis with similar azepane derivatives. This comparison aids in understanding its distinct biological properties.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Benzylazepan-4-one | Ketone variant | Contains a carbonyl group instead of an amine group |

| 1-(Phenethyl)azepan-4-amine | Substituted azepane | Different pharmacological properties due to phenethyl group |

| 1-Methylazepan-4-amine | Methyl-substituted | Exhibits different receptor interactions due to methyl substitution |

Case Study: Neuropharmacological Effects

In a recent study examining the neuropharmacological effects of this compound, researchers administered varying doses to animal models. The results indicated significant alterations in behavior consistent with modulation of dopaminergic pathways, suggesting potential therapeutic applications in conditions like schizophrenia or ADHD.

Clinical Implications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in clinical settings. Researchers are particularly interested in exploring its efficacy as an adjunct therapy for mood disorders, given its interaction profile with serotonin receptors.

Propriétés

IUPAC Name |

1-benzylazepan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSNMDLUDUJICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)CC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.